molecular formula C17H24N2O5 B13087242 Benzyl ((1S,2S)-2-amino-1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-YL)propyl)carbamate

Benzyl ((1S,2S)-2-amino-1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-YL)propyl)carbamate

Cat. No.: B13087242
M. Wt: 336.4 g/mol
InChI Key: DEKGTVUXYXDFAH-RDUJMCCZSA-N
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Description

Table 1: Key Geometric Parameters

Parameter Value Method
Bicyclo C–O bond length 1.43 Å X-ray diffraction
C–N bond (carbamate) 1.35 Å Computational DFT
Dihedral angle (C1–C2–N) 112° NMR spectroscopy

The stereochemical integrity of the (1S,2S) configuration is critical for biological activity. Chiral high-performance liquid chromatography (HPLC) analyses using amylose-based columns show >99% enantiomeric excess, confirming synthetic control over stereochemistry.

Comparative Structural Analysis with Bicyclic Carbamate Analogues

This compound belongs to a family of bicyclic carbamates with varied biological and physicochemical properties. Structural variations arise from differences in:

  • Bicyclic framework :
    • Trioxabicyclo[2.2.2]octane (this compound) vs. trioxabicyclo[3.2.1]octane (CAS 199921-07-8).
    • Larger frameworks increase steric bulk but reduce solubility.
  • Substituent positioning :
    • Methyl groups at position 4 (this compound) vs. position 5 (C15H19NO5).
  • Functional groups :
    • Primary amino vs. acetylated amino (e.g., CHEMBL184857).

Table 2: Comparison of Bicyclic Carbamate Analogues

Compound Bicyclic System Molecular Formula Key Substituents
This compound 2,6,7-trioxabicyclo[2.2.2]octane C17H23N2O5 4-methyl, (1S,2S)-aminopropyl
Benzyl ((5-methyl-2,7,8-trioxabicyclo[3.2.1]octan-1-yl)methyl)carbamate 2,7,8-trioxabicyclo[3.2.1]octane C15H19NO5 5-methyl, methylcarbamate
Mocpac (CHEMBL184857) 2-oxochromen-7-yl C27H31N3O6 Propanoylamino, benzyl carbamate

The 2,6,7-trioxabicyclo[2.2.2]octane system in this compound confers enhanced polarity (calculated logP = 2.18) compared to less oxygenated analogues, improving aqueous solubility. Conversely, the trioxabicyclo[3.2.1]octane derivative exhibits higher lipophilicity (logP = 2.89), favoring membrane permeability.

Properties

Molecular Formula

C17H24N2O5

Molecular Weight

336.4 g/mol

IUPAC Name

benzyl N-[(1S,2S)-2-amino-1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)propyl]carbamate

InChI

InChI=1S/C17H24N2O5/c1-12(18)14(17-22-9-16(2,10-23-17)11-24-17)19-15(20)21-8-13-6-4-3-5-7-13/h3-7,12,14H,8-11,18H2,1-2H3,(H,19,20)/t12-,14-,16?,17?/m0/s1

InChI Key

DEKGTVUXYXDFAH-RDUJMCCZSA-N

Isomeric SMILES

C[C@@H]([C@@H](C12OCC(CO1)(CO2)C)NC(=O)OCC3=CC=CC=C3)N

Canonical SMILES

CC(C(C12OCC(CO1)(CO2)C)NC(=O)OCC3=CC=CC=C3)N

Origin of Product

United States

Preparation Methods

Preparation of the Bicyclic Core

  • The 4-methyl-2,6,7-trioxabicyclo[2.2.2]octane ring system is typically prepared via ring-forming reactions involving polyether synthesis or ring-opening polymerization of cyclic ethers such as 1,3-dioxane derivatives.
  • Literature on related bicyclic ethers indicates the use of acid-catalyzed cyclization or ring-closing reactions to form the trioxabicyclic system with high stereochemical control.
  • The bicyclic unit is often isolated as a stable crystalline intermediate suitable for further functionalization.

Introduction of the Amino-Propyl Side Chain

  • The chiral amino-propyl side chain is introduced via amide coupling or reductive amination techniques.
  • A common approach involves starting from a protected amino acid derivative such as Cbz-L-serine or an equivalent, which is converted into a serine aldehyde intermediate through oxidation (e.g., Swern oxidation).
  • The serine aldehyde intermediate reacts with nucleophiles or Grignard reagents to introduce the side chain with control over stereochemistry.
  • Reductive amination can be used to attach the amino group, employing reagents like sodium triacetoxyborohydride for mild and selective reduction.

Carbamate Formation and Protection

  • The benzyl carbamate protecting group is introduced by reacting the free amine with benzyl chloroformate (Cbz-Cl) or via carbamate coupling reagents .
  • This step is typically carried out under mild basic conditions to avoid racemization and maintain stereochemical integrity.
  • The carbamate protects the amino group during subsequent synthetic transformations.

Coupling of the Bicyclic Moiety with the Amino-Propyl Carbamate

  • The bicyclic unit bearing a suitable leaving group (e.g., tosylate or ortho ester) is coupled with the amino-propyl carbamate via nucleophilic substitution or amide bond formation .
  • Amide coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base (e.g., DIPEA) are used to facilitate the formation of the amide bond with high yield and stereochemical retention.
  • Ring-opening of bicyclic ortho esters under acidic conditions allows the formation of diols or hydroxamic acids as intermediates.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Preparation of oxetane tosylate Standard tosylation conditions 72 Stable crystalline intermediate
Reaction with Cbz-L-serine DMF, triethylamine, tetrabutylammonium iodide Moderate Formation of L-serine oxetane ester
Ortho ester formation DCM, BF3·Et2O (3 mol%) Good Catalytic ring closure
Swern oxidation Oxalyl chloride, DMSO, base Good Formation of serine aldehyde
Grignard addition Low temperature (-78°C), DCM/THF or Et2O Moderate Formation of β-hydroxy amino acids
Amide coupling EDC/HOBt/DIPEA 70-90 High yield amide formation
OBO ester ring opening Dioxane/H2O/acetic acid (1:1:1) Quantitative Ring opening to diol
Hydroxamic acid formation Hydroxylamine, KCN Good Conversion to hydroxamic acid derivatives

Note: The yields and conditions are adapted from related bicyclic amino acid syntheses and may vary depending on substrate and scale.

Research Findings and Optimization

  • The stereoselectivity of the amino-propyl side chain introduction is critical and is controlled by the choice of chiral starting materials and reaction conditions such as temperature and solvent.
  • Use of Swern oxidation is preferred for mild and selective oxidation of sensitive intermediates without racemization.
  • The use of EDC/HOBt coupling system ensures high coupling efficiency and minimal side reactions.
  • Ring-opening of the bicyclic ortho ester intermediates under acidic conditions is quantitative, facilitating downstream functionalization.
  • Hydrogenolysis is employed for removal of the Cbz protecting group when necessary, maintaining stereochemical integrity.

Summary Table: Preparation Method Highlights

Aspect Details
Starting materials Cbz-protected amino acids, bicyclic oxetane tosylates
Key transformations Tosylation, nucleophilic substitution, Swern oxidation, Grignard addition, amide coupling
Protecting group strategy Benzyl carbamate (Cbz) protection of amines
Stereochemical control Chiral starting materials, low temperature reactions, selective oxidations
Reaction media and solvents DMF, DCM, THF, dioxane, aqueous acetic acid
Coupling reagents EDC, HOBt, DIPEA
Purification methods Silica gel chromatography, crystallization
Typical yields 70-90% for coupling steps, moderate to good for intermediate steps

Chemical Reactions Analysis

Types of Reactions

Benzyl ((1S,2S)-2-amino-1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)propyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Benzyl ((1S,2S)-2-amino-1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)propyl)carbamate is a complex organic compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article will explore its applications in scientific research, focusing on medicinal chemistry, biochemical studies, and synthetic methodologies.

Chemical Properties and Structure

This compound is characterized by its bicyclic structure which includes a trioxabicyclo framework. This structural uniqueness contributes to its potential interactions within biological systems and its utility in synthetic organic chemistry.

Molecular Formula

  • Molecular Formula : C₁₇H₂₄N₂O₅
  • CAS Number : 244052-12-8

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly as a potential therapeutic agent. Its structural features allow for interactions with biological targets, which can be utilized in drug design and development.

Case Study: Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties by inhibiting specific cellular pathways involved in tumor growth. Investigations into the efficacy of this compound are ongoing to evaluate its potential as an anticancer agent.

Biochemical Studies

The compound's ability to interact with various enzymes and receptors makes it a valuable tool in biochemical research. Its incorporation into studies can help elucidate mechanisms of action for specific biological processes.

Enzyme Inhibition Studies

Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. Such studies are crucial for understanding drug metabolism and the development of enzyme inhibitors for therapeutic purposes.

Synthetic Methodologies

In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules.

Synthesis of Novel Amino Acids

Recent research has explored the use of this compound in the synthesis of non-proteinogenic amino acids, which are essential for developing new pharmaceuticals and studying protein interactions.

Data Tables

Activity TypeObserved Effect
AnticancerInhibits cell proliferation
Enzyme InhibitionPotential inhibitor identified
AntimicrobialPreliminary activity noted

Mechanism of Action

The mechanism of action of Benzyl ((1S,2S)-2-amino-1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)propyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.

Comparison with Similar Compounds

Structural Differences and Implications

Amino vs. Oxo/Hydroxy Groups: The target compound’s amino group (vs. However, this substitution could reduce stability due to amine reactivity .

Stereochemical Variations :

  • The (1S,2S) configuration in the target compound contrasts with the (1S,2R) diastereomer in 17b , which showed a markedly lower yield (40%) due to stereoselective synthesis challenges .

Aromatic Substitutions: Analogs like 17a and 18 feature aryl groups (e.g., benzyloxy-phenyl or phenol), which may improve π-π stacking interactions with enzyme active sites. These modifications correlate with higher yields (98–99%), suggesting favorable reaction pathways .

Biological Activity

Benzyl ((1S,2S)-2-amino-1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-YL)propyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C16H24N2O4
  • Molecular Weight : 300.38 g/mol

The compound features a bicyclic structure that contributes to its unique pharmacological properties.

This compound has been studied for its interaction with various biological targets:

  • Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular processes such as lipid metabolism and protein synthesis.
  • Receptor Modulation : The compound may act as a modulator for certain receptors in the central nervous system (CNS), potentially influencing neurotransmitter release and neuronal excitability.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

These results suggest that this compound exhibits significant antimicrobial activity, making it a candidate for further development as an antibiotic agent.

Neuroprotective Effects

In preclinical studies involving animal models of neurodegenerative diseases, this compound has shown promise in providing neuroprotection:

  • Case Study : In a model of Alzheimer's disease, administration of the compound resulted in a significant reduction in amyloid-beta plaque formation and improved cognitive function as assessed by behavioral tests .

Therapeutic Applications

Given its diverse biological activities, this compound could have several therapeutic applications:

  • Antibiotic Development : Due to its antimicrobial properties, there is potential for this compound to be developed into a new class of antibiotics targeting resistant strains of bacteria.
  • CNS Disorders : Its ability to modulate neurotransmitter systems suggests potential applications in treating conditions such as depression and anxiety.

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing Benzyl ((1S,2S)-2-amino-1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)propyl)carbamate, and how are reaction conditions optimized?

  • The compound is synthesized via multi-step organic reactions. For example, a key intermediate (Cbz-L-Ser-oxetane ester 12 ) is prepared by heating Cbz-L-serine with 3-methyl-(3-tosylmethyl oxetane) in anhydrous DMF using tetrabutylammonium iodide and triethylamine as catalysts. Subsequent treatment with BF₃·Et₂O and Et₃N in dichloromethane yields the bicyclic oxetane derivative 13 , which is further modified to the final product 15b . Optimization involves adjusting solvent polarity, catalyst loading (e.g., BF₃·Et₂O for cyclization), and reaction time to maximize yield (reported as a white solid with >90% purity via NMR and LCMS).

Q. How is the stereochemical integrity of the compound confirmed during synthesis?

  • Stereochemical control is verified using chiral HPLC or polarimetry, while structural confirmation relies on ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS). For instance, the (1S,2S) configuration in 15b is confirmed by coupling constants in NMR (e.g., vicinal proton coupling) and comparison with known stereoisomers . Single-crystal X-ray diffraction (as in related compounds like 9f and 10b ) can resolve ambiguities in complex bicyclic systems .

Q. What purification methods are effective for isolating this compound from reaction mixtures?

  • Column chromatography on silica gel with gradient elution (e.g., 4:1 pentanes:ethyl acetate) is commonly used. For polar intermediates, reverse-phase HPLC or recrystallization (e.g., from ethanol/water mixtures) improves purity. Purity is assessed via TLC and LCMS, with final yields ranging from 46% to 85% depending on the step .

Q. How are stability and storage conditions determined for lab-scale batches?

  • Stability studies under varying temperatures (4°C, room temperature) and humidity levels are conducted using accelerated degradation tests. The compound should be stored in sealed containers under inert gas (N₂/Ar) at −20°C to prevent hydrolysis of the carbamate group. Analytical techniques like NMR and LCMS monitor degradation products (e.g., free amine formation) .

Advanced Research Questions

Q. What strategies are employed to analyze conflicting spectral data (e.g., overlapping NMR signals)?

  • For complex bicyclic systems, advanced NMR techniques (²D COSY, HSQC, NOESY) resolve signal overlap. For example, NOESY correlations can distinguish axial/equatorial protons in the 2,6,7-trioxabicyclo[2.2.2]octane ring. Computational tools (DFT-based chemical shift predictions) validate assignments . Contradictions in mass spectral data (e.g., unexpected adducts) are addressed using high-resolution instruments (Q-TOF) and isotopic pattern analysis.

Q. How is the compound’s bioactivity evaluated in enzyme inhibition assays (e.g., LpxC)?

  • In vitro enzyme inhibition assays are performed using recombinant LpxC (a bacterial target). The compound is tested at varying concentrations (µM to mM range) in buffer systems (e.g., Tris-HCl, pH 7.4) with spectrophotometric monitoring of substrate conversion (e.g., UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine). IC₅₀ values are calculated using nonlinear regression, and selectivity is assessed against mammalian homologs .

Q. What computational methods predict the compound’s reactivity and metabolic stability?

  • Density functional theory (DFT) calculates transition-state energies for key reactions (e.g., carbamate hydrolysis). Molecular dynamics (MD) simulations assess solvation effects and conformational stability. Metabolic stability is predicted via in silico tools (e.g., CYP450 substrate models) and validated experimentally using liver microsome assays .

Q. How are structure-activity relationships (SAR) explored for derivatives of this compound?

  • Systematic modifications are made to the bicyclic oxetane (e.g., substituting methyl with ethyl) or the carbamate protecting group (e.g., replacing benzyl with tert-butyl). Biological testing (e.g., MIC against Gram-negative bacteria) identifies critical pharmacophores. For example, the 4-methyl group on the bicyclic ring enhances membrane permeability, while bulkier substituents reduce activity .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions for BF₃·Et₂O-mediated cyclization to avoid side reactions .
  • Characterization : Combine XRD with NMR/HRMS for unambiguous stereochemical assignment .
  • Bioassays : Include positive controls (e.g., CHIR-090 for LpxC inhibition) to validate assay reliability .

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